molecular formula C11H19NO4 B038944 N-Boc-2-piperidinecarboxylic acid CAS No. 118552-55-9

N-Boc-2-piperidinecarboxylic acid

Cat. No.: B038944
CAS No.: 118552-55-9
M. Wt: 229.27 g/mol
InChI Key: JQAOHGMPAAWWQO-UHFFFAOYSA-N
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Chemical Reactions Analysis

1-(Tert-butoxycarbonyl)piperidine-2-carboxylic acid undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . Major products formed from these reactions include deprotected amines, substituted piperidines, and various oxidation products.

Mechanism of Action

The mechanism of action of 1-(Tert-butoxycarbonyl)piperidine-2-carboxylic acid involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The Boc group can be selectively removed under mild acidic conditions, revealing the free amine for further functionalization . The molecular targets and pathways involved in its mechanism of action are primarily related to its use in protecting and deprotecting amine groups in synthetic chemistry .

Comparison with Similar Compounds

Biological Activity

N-Boc-2-piperidinecarboxylic acid, a derivative of piperidine, is a compound of significant interest in medicinal chemistry and organic synthesis. This article explores its biological activity, applications in drug development, and mechanisms of action based on diverse research findings.

This compound has the molecular formula C₁₁H₁₉NO₄ and a molecular weight of 229.27 g/mol. It is characterized by a piperidine ring and a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and versatility in organic reactions. The synthesis typically involves protecting the amine group in 2-piperidinecarboxylic acid using di-tert-butyl dicarbonate (Boc₂O) in an organic solvent like dichloromethane, often in the presence of a base such as triethylamine .

Biological Activity

This compound serves primarily as a precursor in the synthesis of various pharmaceutical compounds. Its role as a protecting group allows for selective functionalization of the piperidine ring, which is crucial for designing biologically active molecules. Notably, it has been identified as an essential intermediate in the synthesis of cobimetinib, a medication used in cancer therapy .

The compound's biological activity can be attributed to its ability to stabilize reactive intermediates during chemical reactions. This stabilization is vital for developing compounds that target specific biological pathways. Research indicates that modifications to the structure of this compound can lead to derivatives with varying degrees of biological activity .

Applications in Drug Development

This compound is integral to synthesizing various bioactive compounds, particularly those involved in treating cancer and other diseases. Its derivatives have shown potential in:

  • Antimicrobial Activity : Some derivatives exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria, making them candidates for antibiotic development .
  • Anticancer Activity : Its role in synthesizing cobimetinib highlights its potential in cancer treatment strategies .
  • Chiral Building Blocks : The compound's chiral nature allows it to be used as a building block in asymmetric synthesis, contributing to the development of new therapeutic agents .

Comparative Analysis with Similar Compounds

The following table summarizes this compound's structural similarities with related compounds and their unique features:

Compound NameSimilarityKey Features
(2S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid0.97Hydroxyl substitution enhances solubility
1-(tert-Butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid0.95Contains a ketone functionality
1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate0.95Dicarboxylate structure increases reactivity
(R)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate0.95Chiral center contributes to unique biological activity

Case Studies and Research Findings

Several studies have explored the biological implications of this compound and its derivatives:

  • Synthesis of Novel Heterocycles : Research demonstrated the synthesis of methyl 3-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as novel heterocyclic amino acids, showcasing the compound's versatility in creating complex structures .
  • Antimicrobial Peptides : Investigations into antimicrobial peptides derived from similar structures revealed promising antibacterial activity against resistant strains, indicating potential therapeutic applications for N-Boc derivatives .
  • Pharmacological Studies : Studies have highlighted how structural modifications can enhance or alter the pharmacological profiles of compounds derived from this compound, emphasizing its importance in drug design .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-7-5-4-6-8(12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQAOHGMPAAWWQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70922705
Record name 1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID70922705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98303-20-9, 118552-55-9
Record name N-Boc-DL-pipecolic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098303209
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70922705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(tert-Butoxycarbonyl)-2-piperidinecarboxylic Acid
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Record name N-Boc-DL-pipecolic acid
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Synthesis routes and methods

Procedure details

N-Boc-L-pipecolic acid (0.280 g, 1.22 mmol) was esterified with 1-phenyl-7-(3'-pyridyl)-heptan-4-ol (0.394 g, 1.46 mmol) employing EDC hydrochloride (0.350 g, 1.83 mmol) and 4-dimethylaminopyridine (0.081 g, 0.663 mmol) in acetonitrile (25 mL). Purification by silica gel chromatography, eluting with chloroform/methanol (100:0 to 99:1), gave the pure 1-phenyl-7-(3'-pyridyl)-heptan-4-ol ester of N-Boc-pipecolic acid in 85% yield (0.498 g) as a colorless oil. MS: M+H=481. LC-MS: System 2 (4 min gradient), tR =3.8 min. A portion of this N-Boc ester (0.369 g, 0.768 mmol) was deprotected as described in example 1 with trifluoroacetic acid. The crude product was then coupled with α,α-difluoro-3,4,5-trimethoxyphenylacetic acid (0.241 g, 0.921 mmol), using EDC hydrochloride (0.220 g, 1.15 mmol) and 4-dimethylaminopyridine (0.101 g, 0.826 mmol) in acetonitrile (25 mL). After extractive work up as described in example 1, the product was purified by silica gel chromatography, eluting with hexane/ethyl acetate (4:1 to 1:1), to give the title compound (0.624 g, 1.05 mmol, 78%) as a pale yellow oil. MS: M+H=625. 1H-NMR: 8.38-8.34 (m, 2H), 7.75-7.00 (m, 7H), 6.76-6.63 (m & s, 2H), 5.25-4.10 (4×m, 2H), 3.80-3.50 (m, 1OH), 3.00-2.85 (m, 1H), 2.52 (m, 2H), 2.25-1.00 (4×m, 16H). LC-MS: System 2 (4 min gradient), tR, for the diastereomers=3.6 and 3.8 min. Anal. C35H42N2O6F2, C=67.40, H=6.85, N=4.23, F=5.86 (found) C=67.29, H=6.78, N=4.48, F=6.08 (calcd.).
Quantity
0.28 g
Type
reactant
Reaction Step One
[Compound]
Name
1-phenyl-7-(3'-pyridyl)-heptan-4-ol
Quantity
0.394 g
Type
reactant
Reaction Step Two
Quantity
0.35 g
Type
reactant
Reaction Step Three
Quantity
0.081 g
Type
catalyst
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Five

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